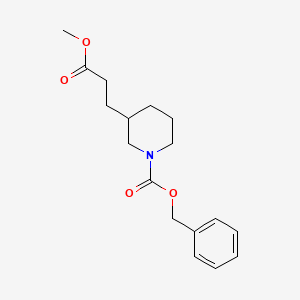

![molecular formula C9H10N2O B1500327 7-メトキシ-2-メチル-1H-ベンゾ[d]イミダゾール CAS No. 27077-75-4](/img/structure/B1500327.png)

7-メトキシ-2-メチル-1H-ベンゾ[d]イミダゾール

説明

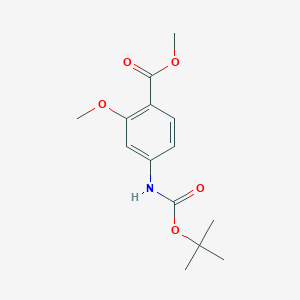

7-Methoxy-2-methyl-1H-benzo[d]imidazole is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . The benzimidazole moiety is a key component in many functional molecules used in a variety of everyday applications .

Synthesis Analysis

The synthesis of substituted imidazoles has seen significant advances recently . These heterocycles are synthesized through regiocontrolled methods, with an emphasis on the bonds constructed during the formation of the imidazole . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse and have been the subject of recent research . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is described, including discussion of scope and limitations, reaction mechanisms, and future challenges .Physical and Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties . The exact physical and chemical properties of 7-Methoxy-2-methyl-1H-benzo[d]imidazole are not specified in the retrieved papers.科学的研究の応用

治療の可能性

7-メトキシ-2-メチル-1H-ベンゾ[d]イミダゾールなどのイミダゾール含有化合物は、幅広い化学的および生物学的特性を持っています . それらは、抗菌性、抗マイコバクテリア性、抗炎症性、抗腫瘍性、抗糖尿病性、抗アレルギー性、解熱性、抗ウイルス性、抗酸化性、抗アメーバ性、抗寄生虫性、抗真菌性、および潰瘍形成活性を示します .

抗がん活性

ベンゾイミダゾール誘導体は、次世代の抗がん剤として集中的に研究されてきました . ベンゾイミダゾール骨格の5 (6)位にメチル基が存在し、電子供与基(OH、OMe、–NMe 2、–O–CH 2 –C 6 H 5)が存在すると、抗がん活性が大幅に増加します .

抗菌活性

7-メトキシ-2-メチル-1H-ベンゾ[d]イミダゾールを含むベンゾイミダゾール化合物は、選択された微生物種に対して有望な抗菌活性を示してきました . それらは、細菌株の不可欠な部分であるプリンと競合し、その結果、細菌の核酸とタンパク質の合成が阻害されます .

機能性分子の合成

置換イミダゾールは、さまざまな日常生活のアプリケーションで使用される機能性分子の重要な構成要素です . イミダゾールの形成中に構築された結合が強調されています .

配位高分子結晶の合成

2-メチルベンゾイミダゾールは、置換ベンゾイミダゾ[1,2- a ]キノロンを合成するための重要な前駆体として使用できます . また、可逆的な固体から液体への相転移配位高分子結晶の合成にも使用できます .

三元錯体の合成

将来の方向性

The future directions in the research and application of benzimidazole derivatives are promising. The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the potential for developing new methodologies and exploring novel applications . The broad range of biological activities exhibited by benzimidazole derivatives underscores their potential in the development of new drugs .

作用機序

Target of Action

It’s worth noting that imidazole derivatives, which include 7-methoxy-2-methyl-1h-benzo[d]imidazole, have been reported to show a broad range of biological activities . These activities suggest that they may interact with a variety of targets, including enzymes, receptors, and other proteins.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The exact nature of these interactions would depend on the specific target and the structure of the imidazole derivative.

Biochemical Pathways

Given the diverse biological activities of imidazole derivatives , it can be inferred that they may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.

Pharmacokinetics

It’s noted that the polar nature of the imidazole ring can improve the pharmacokinetic parameters of imidazole-containing compounds, potentially enhancing their solubility and bioavailability .

Result of Action

The diverse biological activities of imidazole derivatives suggest that they can have a wide range of effects at the molecular and cellular levels .

特性

IUPAC Name |

4-methoxy-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-10-7-4-3-5-8(12-2)9(7)11-6/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLCJSGYACTDDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662933 | |

| Record name | 4-Methoxy-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27077-75-4 | |

| Record name | 4-Methoxy-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

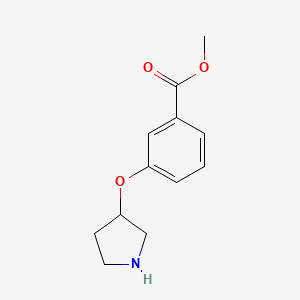

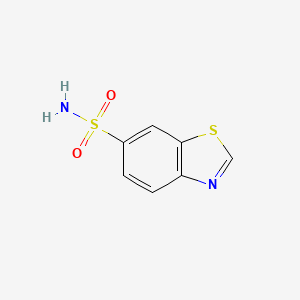

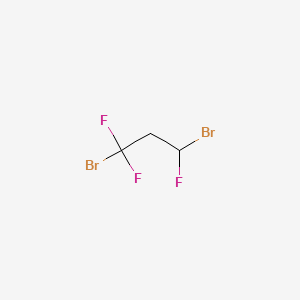

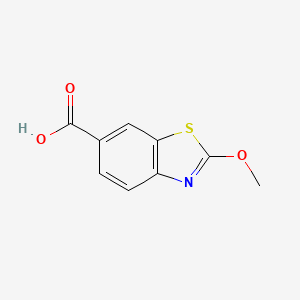

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl benzo[d]thiazole-7-carboxylate](/img/structure/B1500266.png)

![3-[7R-Methyl-1R-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5S-ol](/img/structure/B1500272.png)